molecular formula C16H11F3N4O2 B2952169 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide CAS No. 1798617-93-2

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide

Cat. No.: B2952169
CAS No.: 1798617-93-2
M. Wt: 348.285
InChI Key: XKUBERIWZXOCOU-UHFFFAOYSA-N
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Description

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C16H11F3N4O2 and its molecular weight is 348.285. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide is human soluble epoxide hydrolase (sEH) . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with its target, sEH, by inhibiting its activity . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme . By inhibiting sEH, the compound prevents the breakdown of EETs, leading to their accumulation and enhanced signaling .

Biochemical Pathways

The inhibition of sEH affects the EET metabolic pathway . EETs are derived from arachidonic acid through the action of cytochrome P450 enzymes. Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound allows EETs to accumulate, enhancing their signaling and leading to various downstream effects .

Result of Action

The inhibition of sEH and the subsequent accumulation of EETs can lead to various molecular and cellular effects. EETs are known to have anti-inflammatory and vasodilatory effects, so the compound’s action could potentially lead to reduced inflammation and lower blood pressure . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances, such as food or other drugs, could potentially interact with the compound and alter its effects

Properties

IUPAC Name

5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c17-16(18,19)25-12-9-5-4-8-11(12)20-15(24)14-13(21-23-22-14)10-6-2-1-3-7-10/h1-9,13-14,21-23H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLIKRAFHYWPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C(=O)NC3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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